1-Phenyl-1,2-dihydroisoquinoline - 134021-15-1

1-Phenyl-1,2-dihydroisoquinoline

Catalog Number: EVT-1197516
CAS Number: 134021-15-1
Molecular Formula: C15H13N
Molecular Weight: 207.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Bischler-Napieralski Cyclization: This classic approach involves the cyclodehydration of N-(2-phenylethyl)benzamides using dehydrating agents like phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). [, ]
  • Ring Expansion of 1-Phenyl-1,2-dihydroisoquinolines: Treatment of N-acetyl 1-phenyl-1,2-dihydroisoquinolines with dihalomethanes like dichloromethane (CH2Cl2) or dibromomethane (CH2Br2) can result in ring expansion to generate benzazepine derivatives. []
  • Acid-Catalyzed Cyclization: N-Prop-2-ynylbenzylamines, under acidic conditions, undergo intramolecular cyclization to afford either 1,2-dihydroisoquinolines or 2-benzazepines, depending on the substituent on the acetylene group. []
  • Rhodium-Catalyzed Synthesis: A recent study highlighted the synthesis of 4-bromo-1,2-dihydroisoquinolines from 4-[2-(bromomethyl)phenyl]-1-sulfonyl-1,2,3-triazoles using a rhodium catalyst. This method demonstrated good tolerance to various substituents on the phenyl ring and the triazole group. []
Molecular Structure Analysis
  • [3,3]-Sigmatropic Rearrangement: 2-Amino-1,2-dihydroisoquinoline derivatives, formed as cycloadducts of isoquinolinium N-phenyl imide with C=C bonds, can undergo acid-catalyzed [, ]-sigmatropic rearrangement. This rearrangement leads to the formation of complex polycyclic structures, showcasing the potential of these compounds in building diverse molecular architectures. []
  • Oxidation: 1-Phenyl-1,2-dihydroisoquinoline can be oxidized to the corresponding 1-phenylisoquinoline. This transformation can be achieved using various oxidizing agents. []
  • Reduction: The imine double bond in 1-Phenyl-1,2-dihydroisoquinoline can be reduced to afford the corresponding 1-phenyl-1,2,3,4-tetrahydroisoquinoline. This reaction is typically carried out using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. []
  • N-Alkylation: The nitrogen atom in the dihydroisoquinoline ring can undergo alkylation reactions with suitable electrophiles, providing access to N-substituted derivatives. []
Physical and Chemical Properties Analysis

Detailed analyses of related compounds, such as 1-phenyl-1,2-propanedione, have explored their conformational flexibility and spectroscopic properties. [] These studies provide valuable insights into the behavior of similar molecules and can guide the understanding of 1-Phenyl-1,2-dihydroisoquinoline's properties.

Applications in Various Fields

Antiallergic Activity

1-Phenylisoquinolines have demonstrated potential as antiallergic agents. Compounds in this series inhibited antigen-induced wheal formation and histamine release, suggesting their use in treating allergic reactions1.

Antifertility Effects

The search for nonsteroidal antifertility agents led to the discovery of 1-phenyl-2-phenethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as an active compound in rats. Despite most analogs being estrogens, some impeded estrogens showed antifertility effects without the associated estrogenicity2.

Antitumor Properties

Isoquinoline derivatives have been synthesized for use as nonleaving ligands in cis-platinum(II) antitumor complexes. Some of these complexes exhibited greater potency against murine leukemia cells than cisplatin, a well-known antitumor drug3.

HIV-1 Inhibition

Styrylquinolines have been identified as potent inhibitors of HIV-1 integrase, effectively blocking the replication of HIV-1 in cell culture. The presence of specific substituents on the quinoline and ancillary phenyl ring is essential for their inhibitory potency5.

Adrenoceptor Interactions

1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and tested for actions at beta adrenoceptors. These compounds exhibited weak partial agonist activity, suggesting a different binding mode from natural catecholamines7.

  • Compound Description: This compound arises from reacting 3-Methylisoquinoline with phenyllithium and substituted alkyl benzoates. [, ]
  • Relevance: This compound shares the core 1-Phenyl-1,2-dihydroisoquinoline structure but with an additional benzoyl group at the 2-position and a methyl group at the 3-position. This highlights the reactivity of the 1,2-dihydroisoquinoline scaffold towards further functionalization. [, ]

3-Phenacylisoquinolines

  • Compound Description: These compounds are synthesized by reacting 3-Methylisoquinoline with lithium isopropylcyclohexylamide and substituted alkyl benzoates. [, ]
  • Relevance: These compounds represent a different regioisomeric outcome compared to the formation of 2-Benzoyl-3-methyl-1-phenyl-1,2-dihydroisoquinoline, with the phenacyl group attached at the 3-position of the isoquinoline core instead of the 2-position. This difference is attributed to the use of a bulkier base (lithium isopropylcyclohexylamide) compared to phenyllithium. [, ]

1-Phenyl-5H-2-benzazepines

  • Compound Description: These compounds are synthesized through the ring expansion of 1-phenyl-1,2-dihydroisoquinolines. [, ]
  • Relevance: The synthesis of 1-Phenyl-5H-2-benzazepines from 1-Phenyl-1,2-dihydroisoquinolines highlights a key structural relationship. The ring expansion transforms the six-membered dihydroisoquinoline ring into a seven-membered benzazepine ring system, showcasing the potential for structural modifications of the core scaffold. [, ]

1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a known NMDA antagonist. It can be synthesized through the hydrogenation of a dihydroisoquinoline derivative. []
  • Relevance: This compound represents a further reduction of 1-Phenyl-1,2-dihydroisoquinoline, with the 3,4-double bond saturated. This modification can significantly alter the compound's biological activity. []

1-Phenyl-3,4-dihydroisoquinoline Derivatives

  • Compound Description: These compounds have shown potential as tubulin polymerization inhibitors, with compound 5n, bearing a 3'-OH and 4'-OCH3 substituted 1-phenyl B-ring, demonstrating optimal bioactivity. []
  • Relevance: This class of compounds is closely related to 1-Phenyl-1,2-dihydroisoquinoline, differing in the position of the double bond within the isoquinoline moiety. This subtle structural change can have significant effects on the compound's pharmacological properties. []

4-Bromo-1,2-dihydroisoquinolines

  • Compound Description: These compounds can be synthesized from ortho-triazolylbenzyl bromides via a rhodium-catalyzed reaction. []
  • Relevance: This group showcases a common synthetic intermediate that can be further functionalized to generate a variety of 1,2-dihydroisoquinoline derivatives, including potentially 1-Phenyl-1,2-dihydroisoquinoline, by utilizing various coupling reactions. []

1-Benzyl-3,4-dihydroisoquinoline (1BnDIQ)

  • Compound Description: This compound is a neurotoxic metabolite of the Parkinson's disease-related neurotoxin 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ). It exhibits greater cytotoxicity in SH-SY5Y neuroblastoma cells compared to 1BnTIQ. []
  • Relevance: While structurally similar to 1-Phenyl-1,2-dihydroisoquinoline in terms of the dihydroisoquinoline core, 1BnDIQ possesses a benzyl group at the 1-position instead of a phenyl group. The comparison of their activities provides insights into the structure-activity relationship of this class of compounds. []

2-(3-Benzamido-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl)benzoic Acids

  • Compound Description: These compounds are precursors to dihydroisoquinoline-naphthyridinones, synthesized by reacting 1-methyl-3,4-dihydroisoquinolines with an azlactone derived from hippuric acid and phthalic anhydride. []
  • Relevance: Although structurally more complex, these compounds share the 3,4-dihydroisoquinoline motif present in 1-Phenyl-1,2-dihydroisoquinoline, highlighting the diverse chemical space accessible from this core structure. The subsequent conversion to naphthyridinones further exemplifies the potential for generating diverse heterocyclic systems through derivatization. []
  • Compound Description: These compounds are synthesized from dihydroisoquinoline-naphthyridinones via reactions with POCl3 under various conditions. []
  • Relevance: These complex structures, while not directly analogous to 1-Phenyl-1,2-dihydroisoquinoline, demonstrate the ability to build diverse polycyclic frameworks by utilizing reactions with dihydroisoquinoline-containing intermediates. []
Mechanism of Action

The mechanism of action of 1-phenylisoquinolines involves several pathways. Some derivatives have been shown to inhibit cyclic nucleotide phosphodiesterase, which may contribute to their antiallergic activity by preventing antigen-induced wheal formation and histamine release from sensitized guinea pig lung slices1. In the realm of antitumor activity, 1-(2-aminophenyl)isoquinoline derivatives have been used as ligands in cis-platinum(II) complexes, with the most basic amine ligands yielding the most effective complexes against L1210 murine leukemia cells3. For HIV-1 inhibition, the structural requirements for the activity of styrylquinoline derivatives include specific functional groups on the quinoline subunit and an ancillary phenyl ring, which are crucial for their binding to HIV-1 integrase5. Additionally, 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines have been investigated for their interactions with adrenoceptors, showing weak partial agonist activity at beta adrenoceptors7.

Properties

CAS Number

134021-15-1

Product Name

1-Phenyl-1,2-dihydroisoquinoline

IUPAC Name

1-phenyl-1,2-dihydroisoquinoline

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15-16H

InChI Key

FTTYRRRTGNMMHN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.